3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
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Overview
Description
. This compound is primarily known for its potential to stimulate the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), which are crucial for growth and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and 3-(N-methylaminocarbonyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the aryl halide under mild conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its role in modulating growth hormone and IGF-1 levels, which are important for cell growth and metabolism.
Medicine: Explored for potential therapeutic applications in conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its binding to the growth hormone secretagogue receptor. This binding stimulates the release of growth hormone from the pituitary gland, which in turn increases the levels of IGF-1 in the body. The activation of these pathways promotes growth, muscle mass, and bone density.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid: Similar structure but with a different position of the methoxy group.
4-Amino-3-methoxybenzoic acid: Contains an amino group instead of the N-methylaminocarbonyl group.
Uniqueness
3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific agonistic activity on the growth hormone secretagogue receptor, which distinguishes it from other compounds with similar structures but different functional groups or positions of substituents.
Properties
IUPAC Name |
3-methoxy-4-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17-15(18)11-5-3-4-10(8-11)13-7-6-12(16(19)20)9-14(13)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXWQLUNJDAYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690651 |
Source
|
Record name | 2-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-68-1 |
Source
|
Record name | 2-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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